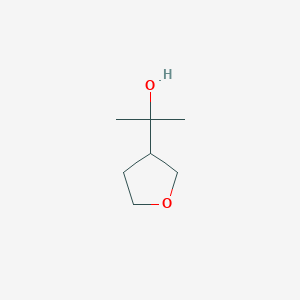
2-(Oxolan-3-yl)propan-2-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-(Oxolan-3-yl)propan-2-ol is C7H14O2 . The molecular weight is 130.19 . The InChI code is 1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
2-(Oxolan-3-yl)propan-2-ol is a liquid . The molecular weight is 130.19 . The InChI code is 1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
IR Study of Adsorption and Decomposition The interaction of propan-2-ol with carbons and carbon-supported catalysts (Pt, Ag, Cu, Ni) was studied. Propan-2-ol's adsorption and decomposition were investigated via in situ infrared spectroscopy and catalytic tests in a fixed bed flow reactor. The oxidized carbon surface, especially when containing metal, effectively promotes propan-2-ol's decomposition, predominantly through dehydrogenation (Zawadzki et al., 2001).
Catalytic Conversion on Carbon Catalysts The study examined propan-2-ol decomposition using carbon catalysts derived from poly(furfuryl alcohol). The catalytic activity was observed in a flow reactor, indicating high dehydration activity of oxidized carbons. The dehydration occurs on the catalyst's outer surface, while dehydrogenation takes place within the pores. There's an optimum concentration of acidic surface oxides beyond which the activity doesn't increase (Szymański & Rychlicki, 1993).
Photocatalysis and Photochemistry
Photocatalytic Oxidation by Polyoxometalates The study discusses the photocatalytic oxidation of organic compounds by polyoxometalates in aqueous solutions, focusing on propan-2-ol's selective oxidation to propanone. The role of OH radicals formed from the reaction of excited polyoxometalates with adsorbed water was emphasized. The process is more of a kinetic phenomenon than a thermodynamic one (Mylonas et al., 1999).
Photoremovable Protecting Groups Research highlighted the photolysis of 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, which release corresponding acids and by-products upon reaction with hydrogen atom or electron donors. The study observed that a chain reaction process involving hydrogen transfer from the ketyl radical intermediates participates in this photolysis, proposing these chromophores as potential photoremovable protecting groups in applications (Literák et al., 2008).
Renewable Energy and Environmental Applications
Hydrogen Photocatalytic Production A comparative study evaluated hydrogen photocatalytic production from glycerol and propan-2-ol using M/TiO2 systems (M = Au, Pt, Pd). Propan-2-ol was selectively oxidized to acetone. The process was found to be structure-sensitive, and the highest hydrogen production rate values corresponded to propan-2-ol as the sacrificial agent (López-Tenllado et al., 2017).
Biodiesel Production Propan-2-ol was utilized as an acyl acceptor for the lipase-catalyzed production of biodiesel from various vegetable oils. The study achieved high conversion rates and demonstrated the reusability of the lipase over multiple cycles, highlighting propan-2-ol's effectiveness in this process (Modi et al., 2006).
Safety And Hazards
2-(Oxolan-3-yl)propan-2-ol may cause serious eye irritation . It may also cause drowsiness or dizziness . It’s recommended to keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . Ground and bond container and receiving equipment should be used . Non-sparking tools should be used . Actions should be taken to prevent static discharges .
Eigenschaften
IUPAC Name |
2-(oxolan-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,8)6-3-4-9-5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIEPFKYRRGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yl)propan-2-ol | |
CAS RN |
1343614-73-2 | |
| Record name | 2-(oxolan-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)
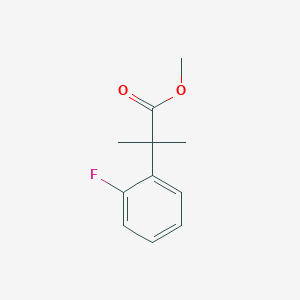
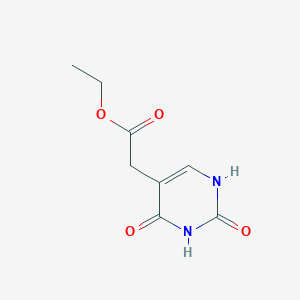
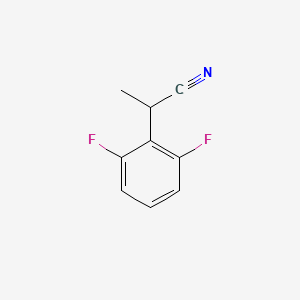
![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)
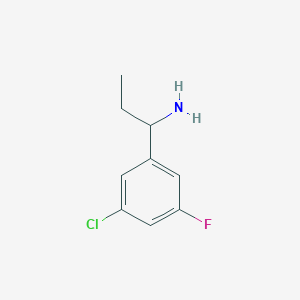

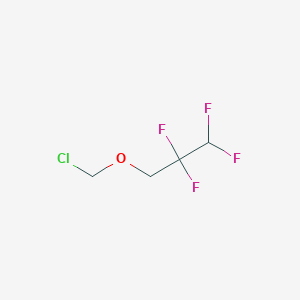

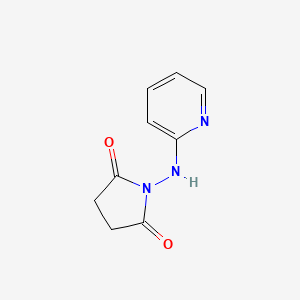
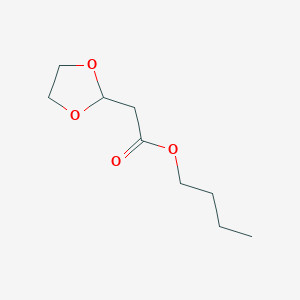

![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)